1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde

Vue d'ensemble

Description

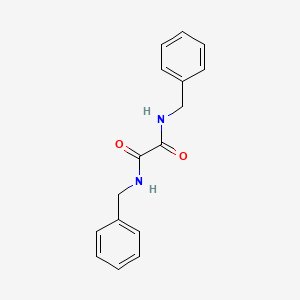

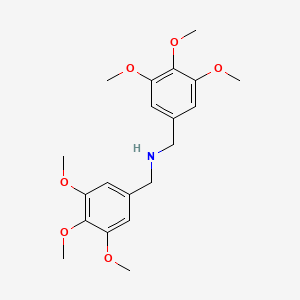

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrimidine is another important heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of imidazole and pyrimidine derivatives has been a topic of interest due to their wide range of chemical and biological properties . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .

Chemical Reactions Analysis

The series of substituted pyrimidines was synthesized by the reaction of the corresponding aminoamidines with 3-(diethylamino)prop-2-enal in pyridine under heating .

Applications De Recherche Scientifique

Synthesis and Biological Study

1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde and its derivatives have been extensively studied for their synthesis and biological applications. Research demonstrates the synthesis of various compounds starting from 2-aminopyridine, leading to a range of products with antimicrobial activities. For instance, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde was synthesized and reacted with aryl ketones, yielding products with notable antibacterial and antifungal activities (Ladani et al., 2009).

Antimicrobial Action

Compounds derived from this compound have shown promising antimicrobial properties. Synthesized derivatives have been tested and compared against conventional antibiotics, such as Chloramphenicol and Amphotericin B, demonstrating effective antibacterial and antifungal properties (S. Ch, 2022).

Synthesis of Alkaloids

These compounds have also been utilized in the synthesis of 2-aminoimidazole alkaloids. A novel synthesis method involving the reaction of tert-butoxycarbonylguanidine with key intermediates led to the efficient production of alkaloids like oroidin, hymenidin, and ageladine A (Ando & Terashima, 2010).

Ligand Complexes in Chemistry

The chemical structure of these derivatives facilitates the formation of complex ligands in coordination chemistry. Studies have shown the formation of Schiff-base ligands and cyclized ligands in reactions with aminoalcohols and halide ions, highlighting their versatility in forming diverse chemical structures (Purkait et al., 2016).

Heterocyclic Synthesis

The compound and its derivatives have been used in synthesizing heterosubstituted chalcones and oxopyrimidines. These compounds, synthesized by reacting with different aryl acetophenone, were screened for antimicrobial activity, demonstrating their potential in pharmaceutical applications (Joshi et al., 2012).

Green Chemistry Applications

In recent studies, these compounds have been synthesized under green chemistry protocols, using ethyl alcohol as a solvent and microwave irradiation as a heating method. This approach highlights the potential of these compounds in developing environmentally friendly chemical processes (GÜngÖr, 2021).

Novel Drug Synthesis

The derivatives of this compound have been synthesized for potential use as antimicrobial agents. Novel hybrid molecules containing pyrimidine-based imidazole scaffolds showed promising results in antimicrobial activity, indicating their potential in drug development (Desai et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrimidinamine derivatives, have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation .

Biochemical Pathways

Related compounds have been found to affect the centriole duplication pathway by inhibiting plk4, a master regulator of this process .

Pharmacokinetics

A similar compound, pf-00734200, was found to be eliminated by both metabolism and renal clearance .

Result of Action

Related compounds have shown cytotoxic activities against various cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-pyrimidin-2-ylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-5-7-4-12(6-11-7)8-9-2-1-3-10-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRBOCRJBFMASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(N=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

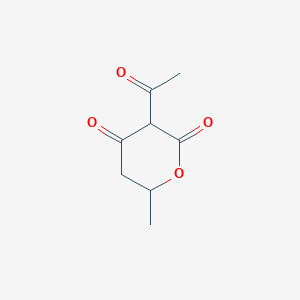

Molecular Formula |

C8H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627122 | |

| Record name | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433921-37-0 | |

| Record name | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B3060417.png)

![1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3060425.png)